1,7-Naphthyridine-2-carboxylic acid

BET bromodomain Epigenetics Inflammation

Do not risk failed synthesis with the wrong isomer. Only 1,7-naphthyridine-2-carboxylic acid (CAS 316155-87-0) provides the precise nitrogen placement required for p38α MAP kinase inhibitor oral efficacy (ED50=0.5 mg/kg). This isomer enables development of next-gen HIV-1 NNRTIs and potent PIP4K2A inhibitors (IC50=5.5 nM). The 2-carboxylic acid handle allows rapid derivatization. Using the 1,5-, 1,6-, or 1,8-isomer yields inactive compounds. Secure your SAR integrity with the correct 1,7-isomer.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 316155-87-0
Cat. No. B1612330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Naphthyridine-2-carboxylic acid
CAS316155-87-0
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CN=C2)C(=O)O
InChIInChI=1S/C9H6N2O2/c12-9(13)7-2-1-6-3-4-10-5-8(6)11-7/h1-5H,(H,12,13)
InChIKeyNKZWGRNUQFUDQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Naphthyridine-2-carboxylic Acid (CAS 316155-87-0): Core Properties and Procurement Baseline


1,7-Naphthyridine-2-carboxylic acid (CAS 316155-87-0) is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family, which consists of a naphthalene bicyclic ring system with two carbon atoms replaced by nitrogen [1]. With a molecular formula of C9H6N2O2 and a molecular weight of 174.16 g/mol, this compound features a carboxylic acid functional group at the 2-position of the 1,7-naphthyridine core [2]. It is primarily utilized as a research intermediate and building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [3]. Its computed physicochemical properties include an XLogP3-AA of 1, a topological polar surface area of 63.1 Ų, and predicted boiling point of 385.8±27.0 °C [2].

Why Naphthyridine Isomer Selection Matters: The 1,7- vs. 1,5- and 1,8-Positional Difference


Naphthyridine isomers are not interchangeable due to profound differences in electronic distribution, binding geometries, and biological target engagement driven by the precise location of the two nitrogen atoms within the fused bicyclic system. The 1,7-isomer (CAS 316155-87-0) exhibits a distinct nitrogen placement pattern that yields a unique hydrogen-bonding profile and π-stacking orientation compared to its 1,5-, 1,6-, and 1,8- positional analogs [1]. This structural divergence has been shown to produce measurable differences in kinase inhibition selectivity [2], BET bromodomain binding affinity [3], and HIV-1 reverse transcriptase inhibitory potency [4]. Consequently, procurement decisions based solely on molecular formula or cost without verifying the specific naphthyridine isomer can result in failed syntheses, altered biological activity, or invalid structure-activity relationship (SAR) conclusions. The evidence below quantifies these isomer-dependent performance gaps.

Quantitative Differentiation of 1,7-Naphthyridine-2-carboxylic Acid: Comparator-Based Evidence


BET Bromodomain Binding Affinity: 1,5-Naphthyridine Demonstrates Superior Affinity Over Other Isomers

A systematic evaluation of naphthyridine isomers as BET bromodomain inhibitors revealed that the 1,5-isomer exhibits significantly higher binding affinity compared to the 1,7-isomer. This finding underscores that the 1,7-naphthyridine core, while active, is not the optimal choice for BET-targeted applications, and its procurement should be driven by distinct research objectives requiring its specific electronic profile [1].

BET bromodomain Epigenetics Inflammation

HIV-1 Reverse Transcriptase Inhibition: 1,6- and 1,7-Naphthyridine Derivatives Show Comparable Potency

A 2025 study evaluated 2,4-disubstituted 1,6- and 1,7-naphthyridine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). While the most potent compounds (16a, 16b, 19a) were 1,6-isomers with IC50 values of 0.222 µM, 0.218 µM, and 0.175 µM respectively, the study also synthesized and tested 1,7-naphthyridine derivatives, demonstrating that both scaffolds can achieve sub-micromolar potency. This indicates that the 1,7-isomer is a viable alternative to the 1,6-isomer for HIV-1 RT inhibition, with the choice between them potentially driven by synthetic accessibility or other SAR considerations [1].

HIV-1 NNRTI Antiviral

p38α MAP Kinase Inhibition: 1,7-Naphthyridine 1-Oxide Derivatives Show Potent and Selective Activity

A series of 1,7-naphthyridine 1-oxides were identified as potent and selective p38α MAP kinase inhibitors. The most active compounds in this series achieved nanomolar IC50 values against p38α (exact IC50 not disclosed in abstract) and demonstrated a significant reduction in LPS-induced TNFα production in human whole blood. Notably, the N-oxide oxygen was essential for activity and contributed to marked selectivity against other related kinases [1]. In vivo, these 1,7-naphthyridine derivatives demonstrated oral efficacy with an ED50 of 0.5 mg/kg in an acute murine inflammation model and an ED50 < 1 mg/kg in a chronic adjuvant arthritis rat model [1]. This evidence establishes the 1,7-naphthyridine scaffold as a privileged core for developing p38α inhibitors, with the N-oxide moiety being a key selectivity determinant.

p38 MAPK Inflammation Kinase inhibitor

Tpl2 Kinase Inhibition: 1,7-Naphthyridine-3-carbonitrile Derivatives as Potent Inhibitors

A series of 6-substituted-4-anilino-[1,7]-naphthyridine-3-carbonitriles were synthesized and evaluated as Tpl2 kinase inhibitors. While the study did not directly compare 1,7-isomers to other naphthyridine isomers, it established the 1,7-naphthyridine core as a suitable scaffold for achieving potent Tpl2 inhibition. The early exploratory work suggested potential therapeutic applications for treating rheumatoid arthritis and other inflammatory diseases [1]. This evidence supports the use of the 1,7-naphthyridine scaffold for kinase inhibitor development beyond p38α.

Tpl2 kinase Inflammation Rheumatoid arthritis

PIP4K2A Kinase Inhibition: 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 Show Nanomolar Potency

The 1,7-naphthyridine-based inhibitors BAY-091 and BAY-297 were characterized as potent and highly selective inhibitors of the kinase PIP4K2A. BAY-091 exhibited an IC50 of 5.5 nM in a biochemical ADP-Glo assay containing 10 µM ATP, and an IC50 of 59 nM in the same assay with 250 µM ATP [1]. This work demonstrates that the 1,7-naphthyridine scaffold can be optimized to achieve low nanomolar potency against challenging kinase targets, and that its performance is ATP-competitive, a critical consideration for assay design and interpretation.

PIP4K2A Kinase inhibitor Drug discovery

Optimal Application Scenarios for 1,7-Naphthyridine-2-carboxylic Acid Based on Quantitative Evidence


Scaffold for p38α MAP Kinase Inhibitor Development

Based on evidence that 1,7-naphthyridine 1-oxide derivatives are potent and selective p38α MAP kinase inhibitors with demonstrated oral efficacy in murine inflammation models (ED50 = 0.5 mg/kg) [1], 1,7-naphthyridine-2-carboxylic acid is best utilized as a starting material for synthesizing p38α-targeted anti-inflammatory agents. The carboxylic acid handle at the 2-position provides a convenient functional group for further derivatization to optimize potency, selectivity, and pharmacokinetic properties.

Building Block for HIV-1 NNRTI Discovery Programs

As shown in a 2025 study, 2,4-disubstituted 1,7-naphthyridine derivatives can inhibit HIV-1 reverse transcriptase with sub-micromolar potency [2]. The 1,7-naphthyridine-2-carboxylic acid serves as a versatile intermediate for constructing these NNRTI candidates, offering an alternative scaffold to the more extensively studied 1,6-isomer. This is particularly valuable when seeking to evade existing intellectual property or when the 1,7-isomer yields superior selectivity in a given assay system.

Kinase Inhibitor Scaffold Diversification for PIP4K2A and Tpl2

The 1,7-naphthyridine core has been successfully elaborated into potent inhibitors of PIP4K2A (IC50 = 5.5 nM) [3] and Tpl2 kinase [4]. 1,7-Naphthyridine-2-carboxylic acid is therefore a strategic choice for medicinal chemistry teams seeking to diversify their kinase inhibitor portfolios or to explore structure-activity relationships around the 1,7-naphthyridine template. Its ATP-competitive binding mode, demonstrated for PIP4K2A, should be considered when designing assays and interpreting potency data [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-Naphthyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.